4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 4-nitrobenzoyl group at the 2-position and an ethoxy group at the 4-position of the benzothiazole core.
The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets. The 4-nitrobenzoyl-piperazine moiety introduces a polar ketone group and electron-withdrawing nitro substituent, which could influence electronic properties, solubility, and binding interactions in biological systems .
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)23-12-10-22(11-13-23)19(25)14-6-8-15(9-7-14)24(26)27/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSHWAVLRZXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the benzothiazole core and introduce the piperazine ring through a nucleophilic substitution reaction. The nitrobenzoyl group can be added via an acylation reaction using 4-nitrobenzoyl chloride. The ethoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Acylation: The piperazine ring can be further acylated to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, sodium hydride (NaH)
Acylation: Acyl chlorides, triethylamine (TEA)
Major Products
Reduction of Nitro Group: 4-amino-2-[4-(4-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Substitution of Ethoxy Group: 4-alkoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Scientific Research Applications
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrobenzoyl group can form hydrogen bonds with amino acid residues in proteins, while the benzothiazole core can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of enzymatic activity and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely follows protocols similar to and , where TBTU/DMAP-mediated coupling is used to attach the piperazine moiety to the benzothiazole core. This contrasts with compounds like BZ5 (), which employ Mannich reactions for side-chain incorporation.
- The ethoxy group may confer higher lipophilicity than fluorine (e.g., 6-fluoro derivative in ), influencing pharmacokinetics.
Key Observations :
- Antimicrobial Activity: Aminoacetylenic benzothiazoles (e.g., BZ5) exhibit potent activity against S. aureus and C. albicans (MIC = 15.62 µg/ml).
- Anticancer Potential: Chlorinated-arylsulphonamide benzothiazoles () show IC₅₀ values in the micromolar range, suggesting that the nitro group in the target compound could similarly modulate antiproliferative activity through redox interactions or DNA damage .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethoxy group in the target compound may elevate logP values relative to fluoro or hydrophilic derivatives (e.g., 6-fluoro in ), favoring passive diffusion.
- Metabolic Stability : Piperazine rings are susceptible to oxidation, but the nitro group’s electron-withdrawing nature might slow enzymatic degradation compared to methylpiperazine derivatives ().
Biological Activity
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological efficacy of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The structural formula can be represented as follows:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 357.43 g/mol
The presence of the ethoxy group and the nitrobenzoyl moiety significantly influences its biological activity.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethoxy... | MCF-7 | 15.63 |
| 4-Ethoxy... | A549 | 12.34 |
| 4-Ethoxy... | HeLa | 10.50 |
These results suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of p53 expression levels .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have highlighted its role as an inhibitor of α-amylase, which is crucial in carbohydrate metabolism. The inhibitory activity was compared to established inhibitors like acarbose.
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 50 | 87.5 |
| 25 | 82.27 |
| 12.5 | 79.94 |
This data indicates a promising potential for managing diabetes by regulating blood sugar levels through enzyme inhibition .
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the molecular structure can lead to enhanced potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro groups) enhances anticancer activity.
- Ring Modifications : Alterations in the benzothiazole core can significantly impact enzyme inhibition capabilities.
- Hydrophobic Interactions : Strong interactions between aromatic rings and amino acid residues in target proteins are critical for binding efficacy .
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to tamoxifen, indicating potential as a therapeutic agent in breast cancer treatment .
- α-Amylase Inhibition Study : Molecular docking studies confirmed favorable interactions between the compound and the active site of α-amylase, supporting its role as a potential antidiabetic agent .
Q & A
Q. What chromatographic conditions separate this compound from regioisomeric byproducts?
- HPLC Protocol : Use a C18 column (5 µm, 250 × 4.6 mm), gradient elution (20–80% MeCN in H₂O + 0.1% TFA over 25 min), flow rate 1 mL/min. Retention time: 12.3 min (main product) vs. 14.1 min (C6-nitro isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
